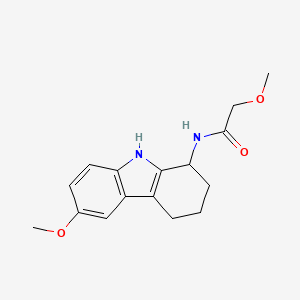
2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following:
Carbazole Derivative Synthesis: Start by synthesizing the carbazole derivative, which serves as the core structure. This can be achieved through cyclization reactions or other methods.
Methylation: Introduce the methoxy groups at specific positions using methylation reagents.
Acetylation: Acetylate the amino group to form the acetamide functionality.
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using the above steps.
化学反応の分析
Reactivity:
Oxidation: The carbazole moiety can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group may occur.
Substitution: Substitution reactions at the carbazole nitrogen or the methoxy groups are possible.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The major products depend on the specific reaction conditions. For example, acetylation leads to the formation of the acetamide compound.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: Used in the synthesis of novel materials.
作用機序
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While there are no direct analogs, compounds with similar carbazole cores or methoxy substituents can be compared. Notable examples include N-(4-methoxyphenyl)-2-methoxyacetamide and related derivatives.
特性
分子式 |
C16H20N2O3 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C16H20N2O3/c1-20-9-15(19)17-14-5-3-4-11-12-8-10(21-2)6-7-13(12)18-16(11)14/h6-8,14,18H,3-5,9H2,1-2H3,(H,17,19) |
InChIキー |
HYXQOFXVJGZYAQ-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


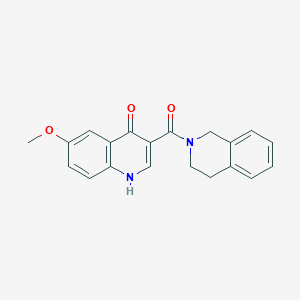
![2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12163409.png)
![Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B12163414.png)
![2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12163421.png)
![1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane](/img/structure/B12163425.png)
![3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12163435.png)
![4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B12163438.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12163443.png)
![4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12163463.png)
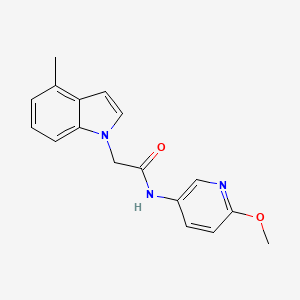
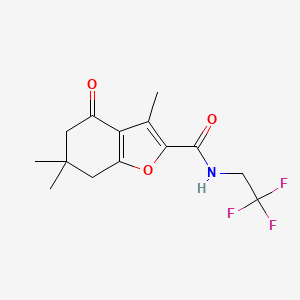
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12163488.png)
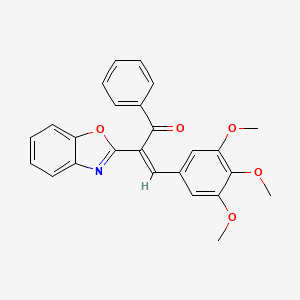
![2-{[benzyl(methyl)amino]methyl}-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B12163496.png)
